molecular formula C22H23N3O3S2 B2747133 N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941938-09-6

N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2747133
M. Wt: 441.56
InChI Key: DARZLJRJSUOTKR-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, a thiazole ring, and a methoxyphenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the coupling of the various components to form the final compound.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (thiazole). The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic thiazole ring might influence its solubility and reactivity.


Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, similar in structural complexity to the compound , has shown significant potential for photodynamic therapy, particularly in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Compounds synthesized from similar structural frameworks have demonstrated potent antimicrobial activities. For instance, rhodanine-3-acetic acid derivatives have shown significant activity against a variety of mycobacteria, including Mycobacterium tuberculosis, indicating their potential as effective antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anti-Inflammatory Activity

N-substituted acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. Among these, certain derivatives have shown significant anti-inflammatory properties, suggesting their potential use in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antioxidant Activity

The study of pyrazole-acetamide derivatives has highlighted the impact of hydrogen bonding on self-assembly processes in coordination complexes, which possess significant antioxidant activity. This research emphasizes the importance of structural features in modulating biological activities, including antioxidant effects (Chkirate et al., 2019).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity and properties in more detail.


properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-3-5-16(6-4-15)12-23-20(26)11-18-13-29-22(25-18)30-14-21(27)24-17-7-9-19(28-2)10-8-17/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZLJRJSUOTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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